![molecular formula C21H27ClN2O4S B2582519 Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330339-71-3](/img/structure/B2582519.png)
Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The compound has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has various functional groups attached to it, including an ethoxybenzamido group and an isopropyl group .Chemical Reactions Analysis
Pyridine and its derivatives are known to undergo several types of reactions, including electrophilic substitution, nucleophilic substitution, and metalation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including the nature and position of its substituents. Pyridine is a colorless liquid with a distinct, unpleasant odor. It is miscible with water and most organic solvents .Wissenschaftliche Forschungsanwendungen
Preparation of Pyridine Derivatives
This compound is utilized in the synthesis of pyridine derivatives, which are crucial in medicinal chemistry due to their biological activities. These activities include acting as IKK-β inhibitors , anti-microbial agents , A2A adenosine receptor antagonists , inhibitors of HIV-1 integrase , anti-tumor , anti-inflammatory , and anti-Parkinsonism agents .
Catalysis in Chemical Reactions
The compound serves as a catalyst in multicomponent reactions for the synthesis of pyridine derivatives. Its use in the presence of magnetically recoverable nano-catalysts simplifies the separation process from the reaction medium, enhancing the efficiency of the synthesis .
Development of Kinase Inhibitors
It’s a key starting point for the development of kinase inhibitors. The thieno[2,3-c]pyridine scaffold is particularly noted for its potential in creating inhibitors for the GRK2 kinase , which is significant in drug discovery programs aimed at treating diseases like cancer .
Anticancer Agent Synthesis
The compound’s structure is conducive to the design and synthesis of potential human topoisomerase IIα inhibiting anticancer agents. This application is critical in the development of new therapeutic agents for cancer treatment .
Heterocyclic Compound Synthesis
As a heterocyclic compound, it’s used in the synthesis of various heterocyclic structures that are frequently employed in medicinal chemistry. These structures are known for their ability to form secondary interactions with biological targets, leading to increased selectivity and attenuated reactivity in chemical transformations .
Drug Discovery Programs
The compound’s diverse set of derivatives can be developed into highly potent inhibitors of specific kinases. This makes it an invaluable component in drug discovery programs, particularly those targeting the development of new treatments for chronic conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[(4-ethoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S.ClH/c1-5-27-15-8-6-14(7-9-15)19(24)22-20-18(21(25)26-4)16-10-11-23(13(2)3)12-17(16)28-20;/h6-9,13H,5,10-12H2,1-4H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCRSCGTIYTBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.